
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one is a complex organic compound that belongs to the class of oxazaphosphinins This compound is characterized by its unique structure, which includes both chloro and methyl substituents on phenyl rings, as well as a dihydro-oxazaphosphinin core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazaphosphinin Core: This step involves the reaction of a suitable phosphine oxide with an appropriate amine and aldehyde under controlled conditions to form the oxazaphosphinin ring.
Introduction of Chloro and Methyl Substituents: The phenyl rings are then functionalized with chloro and methyl groups through electrophilic aromatic substitution reactions. This step requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro groups.
科学的研究の応用
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.
Altering Gene Expression: Affecting the expression of genes related to various biological processes.
類似化合物との比較
Similar Compounds
2-Chloro-6-(4-chlorophenyl)-3-phenyl-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one: Similar structure but lacks the methyl group on the phenyl ring.
2-Chloro-6-phenyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one: Similar structure but lacks the chloro group on one of the phenyl rings.
Uniqueness
The presence of both chloro and methyl substituents on the phenyl rings of 2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
91920-19-3 |
|---|---|
分子式 |
C16H14Cl2NO2P |
分子量 |
354.2 g/mol |
IUPAC名 |
2-chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-4H-1,3,2λ5-oxazaphosphinine 2-oxide |
InChI |
InChI=1S/C16H14Cl2NO2P/c1-12-2-8-15(9-3-12)19-11-10-16(21-22(19,18)20)13-4-6-14(17)7-5-13/h2-10H,11H2,1H3 |
InChIキー |
TVLAXLGLRXMJTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CC=C(OP2(=O)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


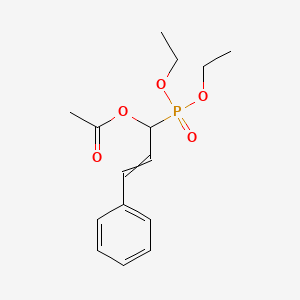
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
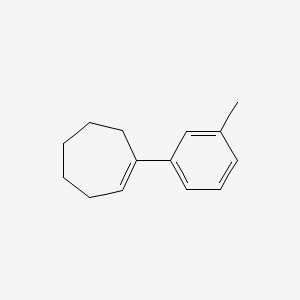

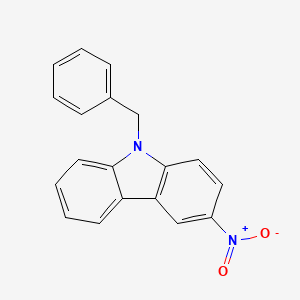
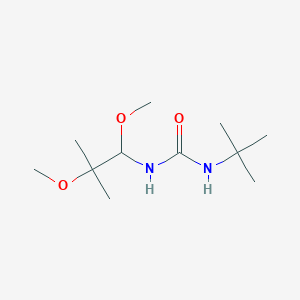
![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
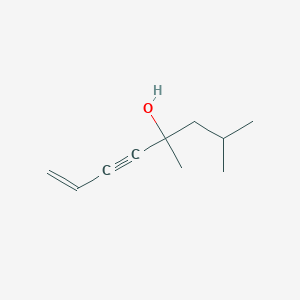
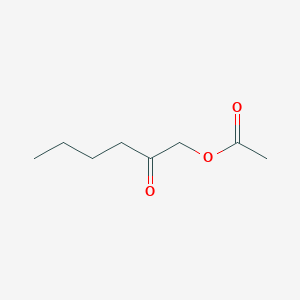
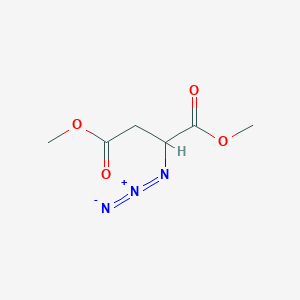

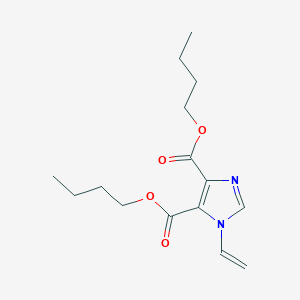
![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)

